molecular formula C21H32ClN3O B13745744 Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride CAS No. 34969-15-8

Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride

Cat. No.: B13745744
CAS No.: 34969-15-8
M. Wt: 377.9 g/mol
InChI Key: PZDZUUIOWHQVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1³,⁷)dec-1-ylamino)ethyl)-, monohydrochloride features a benzamide core substituted with a 4-amino group and a complex tricyclic amine side chain. The tricyclo[3.3.1.1³,⁷]decane (adamantane-derived) moiety distinguishes it from simpler benzamide derivatives. As a monohydrochloride salt, it likely enhances aqueous solubility, a common strategy in pharmaceutical design for improved bioavailability .

Properties

CAS No.

34969-15-8

Molecular Formula

C21H32ClN3O

Molecular Weight

377.9 g/mol

IUPAC Name

N-[2-[1-adamantyl(ethyl)amino]ethyl]-4-aminobenzamide;hydrochloride

InChI

InChI=1S/C21H31N3O.ClH/c1-2-24(8-7-23-20(25)18-3-5-19(22)6-4-18)21-12-15-9-16(13-21)11-17(10-15)14-21;/h3-6,15-17H,2,7-14,22H2,1H3,(H,23,25);1H

InChI Key

PZDZUUIOWHQVNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)C1=CC=C(C=C1)N)C23CC4CC(C2)CC(C4)C3.Cl

Origin of Product

United States

Preparation Methods

Overview

The preparation of this benzamide derivative involves multi-step organic synthesis focusing on:

  • Formation of the benzamide core with appropriate amino and methyl substitutions.
  • Introduction of the ethyltricyclo[3.3.1.1^3,7]decylamino moiety via nucleophilic substitution or amide coupling.
  • Conversion to the monohydrochloride salt for stability and isolation.

The primary synthesis approach is detailed in patent CN103724260A, which describes the preparation of benzamide derivatives including this compound, emphasizing reaction conditions, reagents, and purification methods.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1. Preparation of 4-amino-3-methylbenzoyl chloride Conversion of 4-amino-3-methylbenzoic acid to acid chloride Thionyl chloride (SOCl$$_2$$), reflux Acid chloride formation enables subsequent amide bond formation
2. Synthesis of ethyltricyclo[3.3.1.1^3,7]decylamine intermediate Alkylation of tricyclic amine with ethyl halide or ethylation via reductive amination Ethyl bromide or ethyl iodide, base (e.g., triethylamine), solvent (e.g., dichloromethane) Ensures ethyl substitution on the tricyclic amine nitrogen
3. Coupling reaction to form benzamide derivative Reaction of acid chloride with ethyltricycloamine-ethylamine intermediate Base (triethylamine), solvent (dichloromethane or ethyl acetate), stirring at low temperature Forms the amide bond linking benzamide core and tricyclic amine moiety
4. Salt formation Treatment with hydrochloric acid to form monohydrochloride salt HCl in isopropanol or methanol Enhances compound stability and crystallinity for isolation
5. Purification Filtration, washing, drying, and recrystallization Solvents such as methanol, ethyl acetate, or isopropanol Achieves high purity suitable for biological testing and formulation

Detailed Reaction Conditions and Yields

  • Acid Chloride Formation:
    4-Amino-3-methylbenzoic acid is refluxed with excess thionyl chloride for 2–4 hours until gas evolution ceases. The product is distilled under reduced pressure to remove residual reagents.

  • Amine Alkylation:
    The tricyclo[3.3.1.1^3,7]decylamine is reacted with ethyl halide in dichloromethane with triethylamine at 0–5 °C for 1–3 hours. The reaction progress is monitored by TLC.

  • Amide Coupling:
    The acid chloride is added dropwise to the amine solution at 0–5 °C under stirring. After completion, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Salt Formation and Isolation:
    The crude product is treated with hydrochloric acid in isopropanol, precipitating the monohydrochloride salt. The solid is filtered, washed with cold isopropanol, and dried under vacuum.

  • Yields:
    Overall yields reported range from 65% to 80% depending on reaction scale and purification rigor.

Analytical and Purification Techniques

  • Chromatography: Silica gel chromatography is employed to purify intermediates and final product, using eluents such as ethyl acetate and hexane mixtures.
  • Recrystallization: Final compound recrystallized from isopropanol or methanol to enhance purity and crystallinity.
  • Characterization:
    • NMR spectroscopy confirms structural integrity.
    • Mass spectrometry verifies molecular weight.
    • Elemental analysis ensures composition consistent with monohydrochloride salt.
    • HPLC purity typically >98% after purification.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 4-Amino-3-methylbenzoic acid
Key Reagents Thionyl chloride, ethyl halide, triethylamine, HCl
Solvents Dichloromethane, ethyl acetate, isopropanol, methanol
Reaction Temperature 0–5 °C for coupling; reflux for acid chloride formation
Reaction Time 1–4 hours depending on step
Purification Methods Silica gel chromatography, recrystallization
Final Product Form Monohydrochloride salt
Overall Yield 65–80%
Analytical Methods NMR, MS, HPLC, elemental analysis

Chemical Reactions Analysis

Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Biological Activities

This compound has been studied for its pharmacological properties, particularly in relation to its interaction with various biological targets.

Anticancer Activity

Research indicates that benzamide derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications to the benzamide structure can enhance its potency against certain cancer cell lines by targeting the DNA repair mechanisms essential for cancer cell survival .

Neuroprotective Effects

Benzamide derivatives have also been investigated for their neuroprotective effects. The compound may modulate neurotransmitter systems and provide protection against neurodegenerative conditions through antioxidant mechanisms . This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

Some studies have suggested that benzamide compounds possess antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways within microbial cells .

Therapeutic Applications

The diverse biological activities of benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride open avenues for its use in various therapeutic contexts.

Table 1: Summary of Applications

ApplicationMechanism of ActionReferences
AnticancerInhibition of DNA repair enzymes
NeuroprotectionModulation of neurotransmitters and antioxidant effects
AntimicrobialDisruption of bacterial cell wall synthesis

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined several benzamide derivatives for their efficacy against breast cancer cells. The results indicated that specific modifications to the benzamide structure significantly increased cytotoxicity and reduced tumor growth in vivo models .

Case Study 2: Neuroprotection in Animal Models

In an experimental model of neurodegeneration, a derivative of benzamide was administered to assess its protective effects on neuronal cells exposed to oxidative stress. The findings demonstrated a marked reduction in neuronal death and improved cognitive function in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and pharmacological profiles:

Compound Name (Monohydrochloride Form) Core Substituents Side Chain Therapeutic Function Molecular Weight (g/mol)
Target Compound 4-amino-benzamide Ethyl-tricyclo[3.3.1.1³,⁷]dec-1-ylaminoethyl Unknown (research stage) ~450 (estimated)
Procainamide 4-amino-benzamide Diethylaminoethyl Antiarrhythmic (Class IA) 271.8
Metoclopramide 4-amino-5-chloro-2-methoxy-benzamide Diethylaminoethyl Gastroprokinetic, antiemetic 354.3
Alloclamide 4-chloro-2-propenyloxy-benzamide Diethylaminoethyl Antitussive ~350 (estimated)
Indoramin Benzamide Piperidinyl-indole-ethyl Alpha-1 adrenergic antagonist (hypertension) 415.9

Key Observations :

  • Target Compound: The adamantane-like tricyclic group may confer enhanced lipophilicity and CNS penetration compared to diethylaminoethyl chains in analogs .
  • Procainamide : Lacks halogen or methoxy groups, favoring sodium channel blockade in cardiac tissues .
  • Metoclopramide : Chloro and methoxy substituents increase dopamine D2 receptor affinity, critical for gastrointestinal motility .
  • Alloclamide : Propenyloxy group optimizes antitussive activity via peripheral opioid receptor modulation .
  • Indoramin : Indole-piperidine side chain enables selective alpha-1 antagonism, reducing vascular resistance .

Physicochemical Properties

  • Solubility: All compounds exhibit improved water solubility due to hydrochloride salt formation. Metoclopramide’s monohydrate form further enhances stability .
  • pKa and Bioavailability : Procainamide’s pKa (~9.1) ensures partial ionization at physiological pH, promoting membrane permeability . The target compound’s adamantane group may lower pKa slightly, altering tissue distribution.

Pharmacokinetic and Pharmacodynamic Differences

  • Metoclopramide : Rapid absorption (Tmax: 1–2 hours) with 60–70% oral bioavailability; metabolized via CYP2D6 .
  • Indoramin : Extensive first-pass metabolism limits bioavailability to ~30%; half-life of 4–6 hours .

Biological Activity

Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The compound Benzamide, 4-amino-N-(2-(ethyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)-, monohydrochloride (CAS Number: 34969-15-8) is a notable example that has been investigated for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H31N3OClHC_{21}H_{31}N_{3}O\cdot ClH, with a molecular weight of 378.01 g/mol. The structure features a benzamide core substituted with an ethyltricyclodecane moiety, which may contribute to its biological activity.

Antitumor Activity

The compound's antitumor potential has been explored in various studies. For instance, it has shown significant inhibitory effects on solid tumor cell lines in vitro, with IC50 values indicating effective cytotoxicity. Such compounds often act by modulating pathways involved in cell proliferation and apoptosis.

The precise mechanism of action for Benzamide derivatives typically involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell survival and proliferation. For example, some benzamide derivatives are known to inhibit histone deacetylases (HDACs), leading to altered gene expression and induction of apoptosis in cancer cells .

Toxicological Profile

Toxicity studies have indicated that the compound exhibits acute toxicity with an LD50 value of 488 mg/kg in mice when administered intraperitoneally. Notably, cardiac arrhythmias have been observed as a potential adverse effect .

Case Studies

A detailed examination of the compound's effects on various cancer cell lines reveals its potential as a therapeutic agent:

  • HepG2 Cells : In vitro studies demonstrated an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, suggesting potent antitumor activity .
  • Apoptosis Induction : Further studies indicated that the compound promotes apoptosis and causes cell cycle arrest at the G2/M phase, which is crucial for its antitumor efficacy .

Data Summary

PropertyValue
Molecular FormulaC21H31N3OClHC_{21}H_{31}N_{3}O\cdot ClH
Molecular Weight378.01 g/mol
LD50 (Intraperitoneal)488 mg/kg
Antitumor IC50 (HepG2)1.30 μM
Mechanism of ActionHDAC inhibition

Q & A

Q. What computational approaches improve solubility without altering bioactivity?

  • Methodology :
  • Salt Screening : Test counterions (e.g., succinate, mesylate) via pH-solubility profiling.
  • Co-Crystallization : Screen with co-formers (e.g., citric acid) using solvent-drop grinding.
  • Nanoparticle Formulation : Use antisolvent precipitation with stabilizers (e.g., PVP) to enhance dissolution rate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.